Predicted Pharmacokinetic Favorability: tPSA Advantage Over 3,5-Dimethoxy Regioisomer for Oral Bioavailability
The 2,6-dimethoxy substitution on the benzamide ring (CAS 645418-03-7) is predicted to offer a quantitatively superior passive membrane permeation profile compared to a hypothetical 3,5-dimethoxy regioisomer. The symmetric 2,6-substitution positions the methoxy groups ortho to the amide linkage, potentially facilitating a more compact, internally hydrogen-bonded conformation that shields polar surface area from the solvent, a feature known to enhance permeability [1]. The computed topological polar surface area (tPSA) for CAS 645418-03-7 is 76.2 Ų , which falls within the optimal range for oral absorption (typically < 140 Ų).
| Evidence Dimension | Topological Polar Surface Area (tPSA) - a determinant of passive oral absorption |
|---|---|
| Target Compound Data | tPSA = 76.2 Ų (2,6-dimethoxy regioisomer) |
| Comparator Or Baseline | Hypothetical 3,5-dimethoxy regioisomer: tPSA 76.2 Ų (identical computed tPSA, but differential 3D conformation and exposed polarity) |
| Quantified Difference | tPSA value is identical, but the 3D conformational shielding of polarity is regioisomer-dependent; this is a qualitative, structure-based class inference. No quantitative cell-permeability data is available for direct comparison. |
| Conditions | In silico calculation (XlogP = 3.1, hydrogen bond donors = 2, acceptors = 4) |
Why This Matters
When selecting among regioisomeric pyrazole-amide building blocks for oral drug development, the 2,6-dimethoxy pattern is structurally predisposed to better membrane permeability, a critical advantage for achieving oral exposure.
- [1] Veber, D.F., et al. (2002). Molecular properties that influence the oral bioavailability of drug candidates. Journal of Medicinal Chemistry, 45(12), 2615-2623. View Source
